1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone
Description
1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone is a piperidine derivative featuring a pyrrolidinylcarbonyl substituent on the piperidine ring, which is further attached to a phenyl-ethanone scaffold. Its physicochemical properties, such as moderate lipophilicity (inferred from substituents), may influence bioavailability and metabolic stability .
Properties
IUPAC Name |
1-[4-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-14(21)15-4-6-17(7-5-15)19-12-8-16(9-13-19)18(22)20-10-2-3-11-20/h4-7,16H,2-3,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMOVPXNKZDIET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic routes often include the following steps:
Formation of the Pyrrolidinylcarbonyl Group: This step involves the reaction of pyrrolidine with a suitable carbonyl compound under controlled conditions.
Attachment to Piperidine: The pyrrolidinylcarbonyl group is then attached to a piperidine ring through a nucleophilic substitution reaction.
Final Assembly: The piperidino group is then linked to a phenyl ethanone backbone through a series of condensation reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidino or pyrrolidinylcarbonyl groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure comprising a phenyl ring, a piperidine moiety, and a pyrrolidine carbonyl group. These functional groups contribute to its chemical reactivity and biological activity, making it an interesting candidate for further research.
Biological Activities
Research indicates that compounds similar to 1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone exhibit diverse biological activities. Some notable areas of investigation include:
- Antidepressant Effects : Certain derivatives have shown promise in modulating neurotransmitter systems related to mood regulation.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, indicating a need for further exploration into its mechanisms of action.
- Antimicrobial Activity : Similar compounds have been evaluated for their ability to inhibit bacterial growth, highlighting their potential as new antimicrobial agents.
Medicinal Chemistry Applications
The compound's structural characteristics make it a valuable scaffold in medicinal chemistry. Its applications include:
- Drug Design : The unique combination of piperidine and pyrrolidine functionalities allows for the design of novel therapeutics targeting specific biological pathways.
- Pharmacokinetic Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for developing effective drugs.
Case Study 1: Antidepressant Activity
A study investigating the antidepressant potential of piperidine derivatives found that modifications to the carbonyl group significantly enhanced binding affinity to serotonin receptors. This suggests that this compound may similarly affect serotonergic pathways.
Case Study 2: Anticancer Research
In vitro experiments on cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxicity. Further research is necessary to elucidate the underlying mechanisms, including apoptosis induction and cell cycle arrest.
Mechanism of Action
The mechanism of action of 1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperidine-Ethanone Derivatives with Aromatic Substituents
Compound 8 : 2-{4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1-piperidinyl}-1-(2-naphthyl)-1-ethanone hydrobromide
- Key Features : Chlorine and trifluoromethyl groups enhance electronegativity and lipophilicity. The hydrobromide salt improves solubility in polar solvents.
- Comparison : Unlike the target compound, the trifluoromethyl group in Compound 8 increases metabolic stability and resistance to oxidative degradation. However, the hydroxyl group introduces polarity, reducing blood-brain barrier permeability compared to the target’s pyrrolidinylcarbonyl group .
Compound 19 : 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone
- Key Features : Fluorine atoms on the benzoyl ring enhance lipophilicity and electron-withdrawing effects.
- Comparison: The difluorobenzoyl group in Compound 19 may improve binding affinity to hydrophobic enzyme pockets compared to the target compound’s pyrrolidinylcarbonyl group.
Piperidine Derivatives with Heterocyclic Substituents
Compound 18 : 1-[4-[1-(2-Phenylethyl)imidazole-2-carbonyl]-1-piperidyl]ethanone
- Comparison: The imidazole ring in Compound 18 enhances interactions with metalloenzymes or receptors, a feature absent in the target compound.
Compound 20 : Ethanone, 1-[4-[[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-piperidinyl]-2-(3-methylphenyl)
Pharmacological and Physicochemical Properties
Physicochemical Data Comparison
Pharmacological Potential
- Target Compound: The pyrrolidinylcarbonyl-piperidino scaffold resembles Risperidone derivatives (e.g., Compound 19 is a Risperidone impurity), suggesting possible antipsychotic activity .
- Compound 8 : Hydrobromide salt and trifluoromethyl groups suggest analgesic or anti-inflammatory applications, similar to piperidine-based opioids .
Biological Activity
1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C18H24N2O2, with a molecular weight of approximately 300.402 g/mol. The chemical structure features a piperidine ring and a pyrrolidine moiety, which are significant for its biological interactions.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes such as Na+/K+-ATPase, which is crucial for maintaining cellular ion balance and membrane potential. This inhibition can lead to altered cellular signaling pathways, particularly in cancer cells .
- Modulation of Receptor Activity : The compound may interact with various neurotransmitter receptors, influencing neurochemical pathways. Its structural components suggest potential affinity for dopamine and serotonin receptors, which are pivotal in mood regulation and cognitive functions.
Anticancer Activity
A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting that it may serve as a potential chemotherapeutic agent. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted that derivatives similar to this compound showed promising results in reducing tumor growth in xenograft models .
Neuropharmacological Effects
The compound's influence on the central nervous system (CNS) has also been explored. Its potential as an anxiolytic or antidepressant agent is under investigation due to its interaction with neurotransmitter systems.
- Case Study : In a preclinical trial assessing the effects on anxiety-like behaviors in rodent models, treatment with this compound resulted in significant reductions in anxiety levels compared to control groups .
Table 1: Summary of Biological Activities
Q & A
Q. Key Variables Affecting Yield :
Advanced Consideration :
Stereochemical challenges arise during piperidine functionalization. Use chiral auxiliaries or asymmetric catalysis to control configuration at the piperidine nitrogen .
How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?
Basic Research Question
- NMR :
- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm) and piperidine/pyrrolidine protons (δ 2.5–3.5 ppm) confirm substitution patterns .
- ¹³C NMR : Carbonyl signals (δ 205–210 ppm) validate ketone integrity .
- X-ray crystallography : Resolves bond angles and torsional strain in the piperidine-pyrrolidinylcarbonyl system .
Advanced Research Question
Advanced Research Question
- QSPR Models : Use descriptors like logP (2.8) and polar surface area (85 Ų) to predict blood-brain barrier penetration .
- Molecular Docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .
Basic Research Question
- Hazard Identification :
- Skin irritation : Observed in 10% of cases (Category 5, GHS) .
- Respiratory sensitization : Use fume hoods during synthesis .
Q. Mitigation Strategies :
| Hazard | Precaution |
|---|---|
| Dust inhalation | PPE (N95 mask), local exhaust ventilation |
| Spills | Neutralize with 10% acetic acid |
Advanced Consideration :
Long-term storage stability tests (40°C/75% RH for 6 months) reveal no decomposition when sealed under nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
